(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol
Description
The compound “(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol” is a polysubstituted pyrazole derivative with a methanol group at the 4-position of the pyrazole ring. Its structure features a 2,4-dichloro-5-fluorophenyl substituent at the 3-position and a 3-chlorophenyl group at the 1-position.
Properties
CAS No. |
618441-75-1 |
|---|---|
Molecular Formula |
C16H10Cl3FN2O |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H10Cl3FN2O/c17-10-2-1-3-11(4-10)22-7-9(8-23)16(21-22)12-5-15(20)14(19)6-13(12)18/h1-7,23H,8H2 |
InChI Key |
ABQPXLZXIGJPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most direct route involves reacting 3-chlorophenylhydrazine with a 1,3-diketone bearing the 2,4-dichloro-5-fluorophenyl group. For example:
Key parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol for similar pyrazoles uses:
-
300 W power, 120°C, 20 minutes.
-
Yield improvement: ~15% compared to conventional heating.
Functionalization at Position 4: Hydroxymethyl Group Installation
Reduction of Ester Precursors
The hydroxymethyl group is introduced via reduction of a methyl ester intermediate. A validated method from analogous pyrazoles employs lithium aluminium hydride (LAH) :
Procedure :
-
Dissolve methyl 1-(3-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carboxylate in anhydrous THF.
-
Add LAH (1.5 eq) portionwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O).
-
Filter through celite and concentrate.
Data :
Alternative Reducing Agents
-
NaBH₄/MeOH : Less effective (yield <30%).
-
DIBAL-H : Selective reduction possible but requires low temperatures (-78°C).
Regioselective Aryl Group Introduction
Suzuki-Miyaura Coupling Post-Cyclization
For late-stage diversification, palladium-catalyzed coupling introduces aryl groups:
Optimized conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2 eq).
-
Solvent: DME/H₂O (4:1).
-
Temperature: 90°C, 12 hours.
Direct Cyclization with Pre-Substituted Hydrazines
Using 3-chlorophenylhydrazine and a fluorinated diketone ensures correct regiochemistry:
Advantage : Avoids post-cyclization coupling steps, simplifying purification.
Reaction Optimization and Challenges
Solvent Effects
Temperature Control
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates pyrazole derivatives.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
A pilot-scale protocol for analogous compounds achieved:
-
Batch size : 5 kg.
-
Yield : 68%.
-
Purity : 98.5% (GC-MS).
Key modifications : -
Continuous flow reactor for cyclocondensation.
-
Automated LAH addition system for safety.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for certain diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally analogous pyrazole derivatives, focusing on substituent variations, synthesis routes, and biological activities. Key examples include:
Key Structural-Activity Relationships (SAR)
Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding affinity to hydrophobic pockets in biological targets .
Methanol vs. Aldehyde Group: The methanol group in the target compound improves solubility compared to aldehyde precursors but may reduce reactivity in Schiff base formation .
Heterocyclic Hybrids : Incorporation of thiazole or triazole rings augments anticancer and anti-inflammatory activities by enabling π-π stacking or hydrogen bonding with targets .
Biological Activity
The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol , also known by its CAS number 618441-75-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H10Cl3FN2O
- Molecular Weight : 371.62 g/mol
- Structure : The compound features a pyrazole ring substituted with dichloro and fluorophenyl groups, which are significant for its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit substantial antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 62.5 μg/mL |
| S. aureus | 12 | 125 μg/mL |
| P. mirabilis | 10 | 250 μg/mL |
| B. subtilis | 14 | 62.5 μg/mL |
These results indicate that the compound possesses moderate to good antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis .
Anti-inflammatory Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
The pyrazole moiety is recognized for its anticancer properties. Studies have indicated that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins . The specific compound has not been extensively studied in this context; however, related compounds show promise as potential anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways.
- Cytokine Modulation : They can modulate the expression of cytokines, thereby influencing immune responses.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
- Synthesis and Screening : A recent study synthesized a series of pyrazole derivatives and screened them for antimicrobial activity against both Gram-negative and Gram-positive bacteria. The results indicated that modifications at specific positions on the pyrazole ring significantly affected antibacterial potency .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of a closely related pyrazole derivative, demonstrating significant reductions in inflammatory markers in animal models .
- Anticancer Activity : Research focusing on structural modifications of pyrazole compounds revealed their potential as anticancer agents by targeting apoptosis pathways in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core. For example, analogs with chlorophenyl groups are synthesized via cyclocondensation under acidic or basic conditions, followed by functionalization of the 4-position methanol group .
- Key Parameters : Temperature (60–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst selection (e.g., KOH, acetic acid) significantly impact yield. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are employed?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substituent positions .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹ for the methanol group) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What preliminary pharmacological assays are used to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine on phenyl rings) using dose-response curves and statistical models (e.g., ANOVA) .
- Solubility/Permeability : Assess logP values and membrane permeability via Caco-2 assays to explain discrepancies in cellular uptake .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cell lysates .
Q. What computational strategies are effective for predicting binding modes and target interactions?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR kinase) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to validate binding stability .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities and guide analog design .
Q. How can the environmental impact of this compound be assessed in long-term ecological studies?
- Methodological Answer :
- Fate Analysis : Measure biodegradation rates in soil/water matrices via HPLC-MS and assess bioaccumulation potential using logKow .
- Toxicity Assays : Perform Daphnia magna or algal growth inhibition tests under OECD guidelines .
- Metabolite Tracking : Identify transformation products (e.g., hydroxylated derivatives) using high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
